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molecular formula C14H9F2NO B8584894 2-Fluoro-4-(3-fluoro-benzyloxy)-benzonitrile

2-Fluoro-4-(3-fluoro-benzyloxy)-benzonitrile

Cat. No. B8584894
M. Wt: 245.22 g/mol
InChI Key: UQGPPLSQFRXWNK-UHFFFAOYSA-N
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Patent
US06951884B2

Procedure details

A mixture of 2-fluoro-4-hydroxy-benzonitrile (15.0 g, 109 mmol), 3-fluorobenzyl bromide (22.7 g, 120 mmol) and potassium carbonate (18.1 g, 131 mmol) in dry acetone (250 mL) was heated under reflux for 4 h. After cooling to room temperature the mixture was filtered and the filtrate was evaporated to leave an off-white solid which was washed with hexane to afford the title compound (26.8 g, 100%) as a white solid. MS: m/e=245.2 (M+).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[F:11][C:12]1[CH:13]=[C:14]([CH:17]=[CH:18][CH:19]=1)[CH2:15]Br.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[F:1][C:2]1[CH:9]=[C:8]([O:10][CH2:15][C:14]2[CH:17]=[CH:18][CH:19]=[C:12]([F:11])[CH:13]=2)[CH:7]=[CH:6][C:3]=1[C:4]#[N:5] |f:2.3.4|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
FC1=C(C#N)C=CC(=C1)O
Name
Quantity
22.7 g
Type
reactant
Smiles
FC=1C=C(CBr)C=CC1
Name
Quantity
18.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
250 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
to leave an off-white solid which
WASH
Type
WASH
Details
was washed with hexane

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C#N)C=CC(=C1)OCC1=CC(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 26.8 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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